molecular formula C17H14Cl2FN3O3 B8143241 6-Acetoxy-4-(3-chloro-2-fluoroanilino)-7-methoxyquinazoline hydrochloride

6-Acetoxy-4-(3-chloro-2-fluoroanilino)-7-methoxyquinazoline hydrochloride

Cat. No. B8143241
M. Wt: 398.2 g/mol
InChI Key: RLTHSYZYTIYDTK-UHFFFAOYSA-N
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Patent
US08404839B2

Procedure details

6-Acetoxy-7-methoxyquinazolin-4-one (International Patent Application WO 96/15118, Example 39 thereof; 21.4 kg, 89.3 mol) was suspended in toluene (150 kg). To this was added N-ethyldiisopropylamine (13.3 kg, 103 mol). The brown suspension was heated to 70° C. then phosphorus oxychloride (36.0 kg, 228 mol) was charged. The reaction mixture was stirred at 70° C. for 5 hours. Further toluene (84.0 kg) was added followed by 3-chloro-2-fluoroaniline (14.88 kg, 102 mol). The reaction mixture was stirred at 70° C. for 2 hours during which time a solid precipitated. The suspension was cooled to 25° C. and held at this temperature for 93 hours. The reaction mixture was filtered and the filter cake washed with toluene (2×55.5 kg). The cake was further washed with a mixture of ethanol (24.5 kg) and water (32.0 kg) twice, then ethanol (50.5 kg) twice and the solid then dried under vacuum to give the title product as a beige solid (33.4 kg, 78%); 1H NMR: 2.37 (s, 3H), 4.00 (s, 3H), 7.34 (ddd, 1H), 7.48 (s, 1H), 7.52 (ddd, 1H), 7.61 (ddd, 1H), 8.62 (s, 1H), 8.86 (s, 1H); Mass Spectrum: 362.4, 364.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.3 kg
Type
reactant
Reaction Step Two
Quantity
36 kg
Type
reactant
Reaction Step Three
Quantity
14.88 kg
Type
reactant
Reaction Step Four
Quantity
150 kg
Type
solvent
Reaction Step Five
Quantity
84 kg
Type
solvent
Reaction Step Six
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[N:11]=[CH:10][NH:9][C:8]2=O)(=[O:3])[CH3:2].C(N(C(C)C)C(C)C)C.P(Cl)(Cl)([Cl:29])=O.[Cl:32][C:33]1[C:34]([F:40])=[C:35]([CH:37]=[CH:38][CH:39]=1)[NH2:36]>C1(C)C=CC=CC=1>[ClH:29].[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[N:11]=[CH:10][N:9]=[C:8]2[NH:36][C:35]1[CH:37]=[CH:38][CH:39]=[C:33]([Cl:32])[C:34]=1[F:40])(=[O:3])[CH3:2] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C(NC=NC2=CC1OC)=O
Step Two
Name
Quantity
13.3 kg
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Three
Name
Quantity
36 kg
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
14.88 kg
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)F
Step Five
Name
Quantity
150 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
84 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 70° C. for 2 hours during which time a solid
Duration
2 h
CUSTOM
Type
CUSTOM
Details
precipitated
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 25° C.
WAIT
Type
WAIT
Details
held at this temperature for 93 hours
Duration
93 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake washed with toluene (2×55.5 kg)
WASH
Type
WASH
Details
The cake was further washed with a mixture of ethanol (24.5 kg) and water (32.0 kg) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ethanol (50.5 kg) twice and the solid then dried under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.C(C)(=O)OC=1C=C2C(=NC=NC2=CC1OC)NC1=C(C(=CC=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 33.4 kg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.